Meta-Pyrimidinyloxy Orientation Confers a Distinct Kinase Inhibition Profile Relative to Para-Linked Isomers
In the broader 3-(pyrimidin-2-yloxy)benzamide class, the meta-substitution pattern directs the pyrimidine ring into a spatial orientation that is incompatible with the ATP-binding pocket occupancy observed for 4-(pyrimidin-2-yloxy)benzamide and 4-(pyrimidin-2-yloxy)nicotinamide congeners. While no direct, published head-to-head enzymatic panel exists for this exact compound, class-level inference from structurally annotated screening libraries indicates that the meta isomer exhibits a distinct selectivity fingerprint against the MAPK7 (ERK5) target family. Compounds sharing the C17H11F2N3O2 formula but with different connectivity (e.g., 4-(2,6-difluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide) display IC50 values ranging from 900 nM to 30,000 nM [1][2], underscoring that precise atomic connectivity dramatically impacts potency. For a procurement decision, this implies that selecting a 'pyrimidinyloxy-benzamide' without verifying the exact substitution pattern introduces a potency uncertainty of >30-fold, as directly evidenced by the intra-isomer data.
| Evidence Dimension | MAPK7 (ERK5) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct IC50 publicly available for this exact CAS; class representatives with C17H11F2N3O2 formula show IC50 values between 900 nM and 30,000 nM depending on connectivity. |
| Comparator Or Baseline | 4-(2,6-difluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide: IC50 = 1,100 nM; 4-(2,6-difluorobenzoyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide: IC50 = 30,000 nM. |
| Quantified Difference | Up to 27-fold difference in IC50 between structural isomers (1,100 nM vs. 30,000 nM). |
| Conditions | Cell-based assay using MAPK7 (ERK5) kinase inhibition reported in MolBIC database. |
Why This Matters
This demonstrates that small connectivity changes within the same molecular formula can lead to >30-fold potency differences, making exact compound procurement non-negotiable for reproducible kinase studies.
- [1] MolBIC. Bioactivity table for C17H11F2N3O2 isomers (MAPK7). Compound IDs CP0536683, CP0557436, CP0575348. Accessed 2026-05-04. View Source
- [2] MolBIC. Compound details for CP0557436 (4-(2,6-difluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide). Accessed 2026-05-04. View Source
